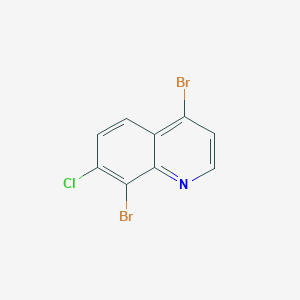

![molecular formula C13H10N2OS3 B2516050 N-(4-(甲硫基)苯并[d]噻唑-2-基)噻吩-2-甲酰胺 CAS No. 899941-65-2](/img/structure/B2516050.png)

N-(4-(甲硫基)苯并[d]噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as benzothiazole and thiophene derivatives, which are known for their biological activities. These compounds are often synthesized for their potential pharmacological properties, including anticancer, antiarrhythmic, serotonin antagonist, and antianxiety activities . The synthesis of these compounds typically involves the formation of amide bonds and the cyclization of thioamides .

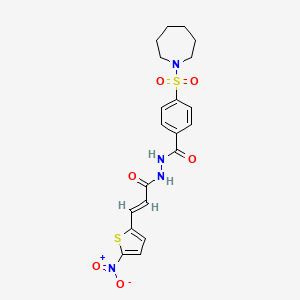

Synthesis Analysis

The synthesis of related compounds involves various strategies, including microwave-assisted synthesis, metalation/formylation reactions, and heterocyclization . For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a solvent-free and efficient method . Another approach involved the preparation of key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination to yield potent inhibitors . The synthesis of benzothiazole derivatives was achieved by cyclization of aroylthioureas with bromine in dry acetone .

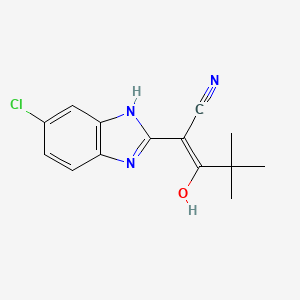

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as elemental analysis . For example, the structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined by X-ray diffraction, revealing intra- and intermolecular hydrogen bonds . The molecular conformations of benzamide derivatives were studied, showing that the fused six-membered ring can adopt a half-chair conformation and exhibit conformational disorder .

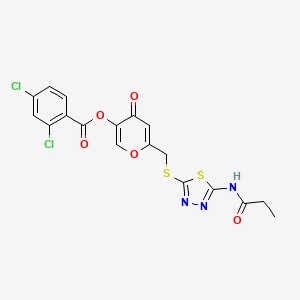

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for achieving the desired biological activities. The papers describe the formation of amide bonds, cyclization reactions, and the use of microwave irradiation to facilitate the reactions . The reactivity of the thiophene and benzothiazole moieties is exploited to create compounds with potential pharmacological applications.

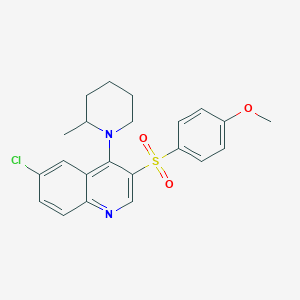

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The compounds exhibit properties such as solubility, crystallinity, and stability, which are important for their biological activity and drug-likeness . The ADMET properties of some compounds were predicted computationally, indicating good oral drug-like behavior . The crystal structures provide insight into the supramolecular aggregation of the molecules, which can affect their physical properties and interactions with biological targets .

科学研究应用

抗菌活性

噻唑衍生物,包括 ,已被发现具有抗菌活性 。例如,一系列N-{4-[(4-氨基-5-硫代-4H-1,2,4-三唑-3-基)甲基]-1,3-噻唑-2-基}-2-取代酰胺衍生物显示出对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒沙门氏菌的初步体外抗菌活性typhi 。

抗癌活性

噻唑衍生物也已被发现具有抗癌活性 。 它们被用于开发具有多种生物效应的先进化合物,包括抗肿瘤作用 。

抗炎活性

噻唑衍生物已被发现具有抗炎活性 。 它们被用于开发抗炎药物 。

抗氧化活性

噻唑衍生物已被发现具有抗氧化活性 。 它们被用于开发具有多种生物效应的先进化合物,包括抗氧化作用 。

抗逆转录病毒活性

噻唑衍生物已被发现具有抗逆转录病毒活性 。 它们被用于开发抗逆转录病毒药物 。

抗真菌活性

噻唑衍生物已被发现具有抗真菌活性 。 它们被用于开发抗真菌药物 。

抗高血压活性

噻唑衍生物已被发现具有抗高血压活性 。 它们被用于开发抗高血压药物 。

保肝活性

未来方向

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, in general, are known to have varying pharmacokinetic properties depending on their specific structures .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The activity of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide plays a significant role in biochemical reactions due to its structural features. The benzothiazole ring is known to interact with various enzymes and proteins, potentially acting as an inhibitor or activator. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and acetylcholinesterase, which are involved in inflammatory and neurological processes, respectively . The thiophene ring, on the other hand, is known for its antimicrobial and anticancer properties, suggesting that N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide may interact with microbial enzymes and proteins involved in cell proliferation .

Cellular Effects

N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide has been observed to affect various types of cells and cellular processes. In cancer cells, this compound may induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt and MAPK pathways . Additionally, N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide may influence gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific biomolecules. This compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. For example, the benzothiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition . Additionally, N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide may activate or inhibit transcription factors, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide may change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects such as anti-inflammatory and anticancer activities without significant toxicity . At high doses, N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity.

Metabolic Pathways

N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide may affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is transported and distributed through interactions with transporters and binding proteins. This compound may be taken up by cells via specific transporters, such as organic anion transporters, and distributed to various cellular compartments . The localization and accumulation of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and apoptosis.

属性

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS3/c1-17-8-4-2-5-9-11(8)14-13(19-9)15-12(16)10-6-3-7-18-10/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVPHGICXSVTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)

![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride](/img/structure/B2515984.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)